molecular formula C17H17N3O B8315778 6-Benzyloxy-N4-methylquinoline-3,4-diamine

6-Benzyloxy-N4-methylquinoline-3,4-diamine

Cat. No. B8315778
M. Wt: 279.34 g/mol
InChI Key: DTFLPTSEPDPOKZ-UHFFFAOYSA-N
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Patent
US08263594B2

Procedure details

The general method described in Part B of Example 46 was followed using N-(6-benzyloxy-3-nitroquinolin-4-yl)-N-methylamine (11.36 g, 36.7 mmol) in lieu of (7-benzyloxy-3-nitroquinolin-4-yl)-(2-phenoxyethyl)amine. 6-Benzyloxy-N4-methylquinoline-3,4-diamine (7.91 g) was obtained as a dark yellow oil and used without purification.
Name
N-(6-benzyloxy-3-nitroquinolin-4-yl)-N-methylamine
Quantity
11.36 g
Type
reactant
Reaction Step One
Name
(7-benzyloxy-3-nitroquinolin-4-yl)-(2-phenoxyethyl)amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]=[CH:14][C:13]([N+:19]([O-])=O)=[C:12]2[NH:22][CH3:23])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC1C=C2C(C(NCCOC3C=CC=CC=3)=C([N+]([O-])=O)C=N2)=CC=1)C1C=CC=CC=1>>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]=[CH:14][C:13]([NH2:19])=[C:12]2[NH:22][CH3:23])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
N-(6-benzyloxy-3-nitroquinolin-4-yl)-N-methylamine
Quantity
11.36 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])NC
Step Two
Name
(7-benzyloxy-3-nitroquinolin-4-yl)-(2-phenoxyethyl)amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=C(C=NC2=C1)[N+](=O)[O-])NCCOC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=C(C=NC2=CC1)N)NC
Measurements
Type Value Analysis
AMOUNT: MASS 7.91 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.